molecular formula C18H16FN3O4S B14986398 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B14986398
M. Wt: 389.4 g/mol
InChI Key: BJFAYNGKPNXULZ-UHFFFAOYSA-N
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Description

N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide (Catalog No. CD-D269-0260) is a synthetic small molecule with a molecular weight of 389.4 g/mol and the molecular formula C18H16FN3O4S . It features a 1,2,4-thiadiazole core structure, a heterocycle known for its significant relevance in medicinal chemistry due to its presence in compounds with a wide range of biological activities . Research into 1,3,4-thiadiazole analogues has indicated potential for diverse applications, including investigation as anti-apoptotic agents through caspase-3 inhibition, which is a key pathway in programmed cell death . This compound is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical as a key intermediate or as a core structural motif in the development of novel bioactive molecules.

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H16FN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)17(23)21-18-20-16(22-27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,21,22,23)

InChI Key

BJFAYNGKPNXULZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine to form the thiadiazole ring. This intermediate is then coupled with 3,4,5-trimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The 1,2,4-thiadiazole in the target compound differs from triazoles (e.g., ) and pyrimidines (e.g., ) in electronic density and hydrogen-bonding capacity. Thiadiazoles are less basic than triazoles but offer greater metabolic stability due to sulfur incorporation .
  • Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in triazole derivatives (). Fluorine’s electronegativity enhances binding to hydrophobic pockets, but positional differences may alter steric interactions .
  • Trimethoxybenzamide Moiety : This group is structurally analogous to 3,4,5-trimethoxyphenyl substituents in . The trimethoxy configuration enhances π-π stacking and membrane permeability, critical for bioavailability .
Spectroscopic and Tautomeric Comparisons
  • IR Spectroscopy : The target compound’s C=S stretch (if present) would align with 1243–1258 cm⁻¹ (observed in triazole-thiones, ), while its benzamide C=O would appear at ~1663–1682 cm⁻¹ .

Biological Activity

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound, emphasizing its potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S with a molecular weight of approximately 359.4 g/mol. The structure features a thiadiazole ring linked to a trimethoxybenzamide moiety, which is crucial for its biological activities.

Anticancer Activity

  • Mechanism of Action : The compound has shown selective anticancer activity against various cancer cell lines. Notably, it inhibits Abl protein kinase with an IC50 value of 7.4 µM and exhibits selective cytotoxicity against Bcr-Abl-positive K562 cells (myelogenous leukemia) due to specific interactions involving hydrogen bonds with key amino acid residues in the kinase domain .
  • In Vivo Studies : In studies involving tumor models, the compound demonstrated significant growth inhibition in human colon cancer (HCT116) cell lines with an EC50 value ranging from 3 to 4 µM. Furthermore, it induced apoptosis without causing cell cycle arrest, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Research indicates that related compounds within this class exhibit efficacy against resistant strains of bacteria and fungi .

  • Antibacterial Properties : Similar thiadiazole derivatives have been reported to possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Antifungal Properties : The compound may also show activity against drug-resistant Candida strains, which is critical given the rising incidence of antifungal resistance .

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on thiadiazole derivatives similar to this compound:

  • Study 1 : A study evaluated a series of thiadiazole derivatives for their anticancer properties and found that modifications in the thiadiazole ring significantly enhanced cytotoxicity against various cancer cell lines .
  • Study 2 : Another research project focused on the synthesis and biological evaluation of thiadiazole derivatives indicated that compounds with fluorinated aromatic rings exhibited improved biological activities due to enhanced lipophilicity and better interaction with biological targets .

Data Summary Table

Biological ActivityIC50/EC50 ValueTarget Cell Line/OrganismReference
Anticancer7.4 µMK562 (myelogenous leukemia)
Anticancer3-4 µMHCT116 (colon cancer)
Antibacterial-MRSA
Antifungal-Drug-resistant Candida strains

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